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molecular formula C8H7FO3 B1301886 4-Fluorophenylglyoxal hydrate CAS No. 447-43-8

4-Fluorophenylglyoxal hydrate

Cat. No. B1301886
M. Wt: 170.14 g/mol
InChI Key: JZJXSEZCPBRRLU-UHFFFAOYSA-N
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Patent
US06046325

Procedure details

4-Fluoroacetophenone (27.6 g, 0.2 moles) was dissolved in dimethylsulfoxide (140 ml). 48% Hydrobromic acid (101.1 g, 68.0 ml, 0.6 moles) was added over 20 minutes. The resulting solution was aged at 55-60° C. for 22 hours. The mixture was cooled to room temperature and partitioned between water (1.0 liters) and ethyl acetate (250 ml). The aqueous phase was extracted with ethyl acetate (2×250 ml). The combined ethyl acetate extracts were filtered and solvent switched to toluene at 60° C. under reduced pressure. The solution was diluted to 200 ml with toluene, and water (10 ml) was added. The resulting slurry was stirred at room temperature for 18 hours then at 0° C. for 1 hour. The product was collected by filtration and washed with cold toluene (50 ml). The solid was sucked down on the filter for 30 minutes and air dried to constant weight to afford 4-fluorophenylglyoxal hydrate (24.8 g) as a white solid in 73% yield.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1)=[O:3].Br.CS(C)=[O:14]>>[OH2:3].[F:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([CH:1]=[O:14])=[O:3])=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Name
Quantity
140 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water (1.0 liters) and ethyl acetate (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×250 ml)
FILTRATION
Type
FILTRATION
Details
The combined ethyl acetate extracts were filtered
CUSTOM
Type
CUSTOM
Details
switched to toluene at 60° C. under reduced pressure
ADDITION
Type
ADDITION
Details
The solution was diluted to 200 ml with toluene, and water (10 ml)
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with cold toluene (50 ml)
FILTRATION
Type
FILTRATION
Details
filter for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
air dried to constant weight

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
O.FC1=CC=C(C=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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